
4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. The process begins with the bromination of carbazole to form 3-bromo-9H-carbazole. This intermediate is then coupled with 4,4’-dibromobiphenyl in the presence of a copper catalyst under inert conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified by recrystallization or sublimation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the electronic structure of the carbazole units.
Scientific Research Applications
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): It is used as a host material in the emissive layer of OLEDs, providing a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity.
Organic Photovoltaics (OPVs): The compound serves as a hole transport material in OPVs, improving charge transport and overall device efficiency.
Organic Field-Effect Transistors (OFETs): It is utilized as a charge transport material in OFETs, contributing to the semiconducting properties of the devices.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl in organic electronic devices involves its role as a host material or charge transport material. The compound facilitates efficient energy transfer and charge transport due to its unique electronic structure. The carbazole units provide high hole mobility, while the biphenyl core ensures structural stability and efficient charge transport .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound is similar in structure but lacks the bromine substituents, which can affect its electronic properties and reactivity.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics, but with a different core structure.
Uniqueness
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization. This makes it a versatile compound for various applications in organic electronics and materials science.
Properties
Molecular Formula |
C36H22Br2N2 |
|---|---|
Molecular Weight |
642.4 g/mol |
IUPAC Name |
3-bromo-9-[4-[4-(3-bromocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H22Br2N2/c37-25-13-19-35-31(21-25)29-5-1-3-7-33(29)39(35)27-15-9-23(10-16-27)24-11-17-28(18-12-24)40-34-8-4-2-6-30(34)32-22-26(38)14-20-36(32)40/h1-22H |
InChI Key |
PIQLSWNMCZTPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
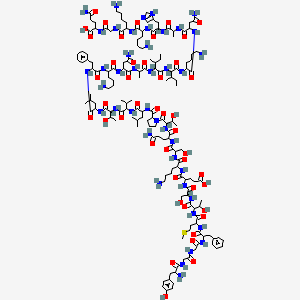
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)
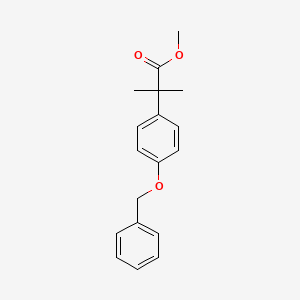
![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)
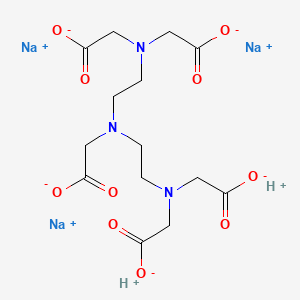

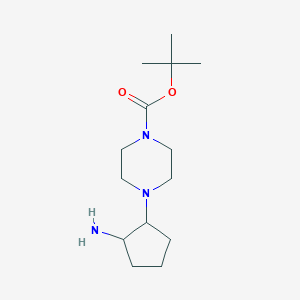
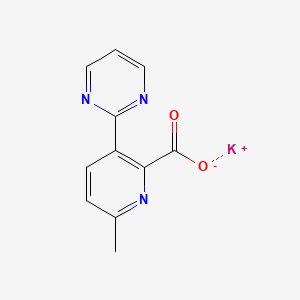
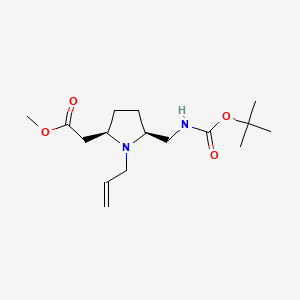
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)

